molecular formula C4F12N2NiO8S4 B8017981 Bis[bis(trifluoromethylsulfonyl)amino]nickel

Bis[bis(trifluoromethylsulfonyl)amino]nickel

Cat. No. B8017981
M. Wt: 619.0 g/mol
InChI Key: VFUSIQAHVPEYFD-UHFFFAOYSA-N
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Description

“Bis[bis(trifluoromethylsulfonyl)amino]nickel” is a chemical compound with the formula C4F12N2NiO8S4 . It is related to the bis(trifluoromethylsulfonyl)imide anion, which is known for its selective carbon dioxide (CO2) absorption properties . This property is highly pertinent to the development of methods to capture CO2 .


Molecular Structure Analysis

The structure of related compounds has been studied using X-ray diffraction analysis . For example, the structure of a CO2-loaded crystal reveals that CO2 interacts with both fluorine and oxygen atoms of NTf2‒ anions in a trans rather than cis conformation about the S–N bond . Theoretical analysis of the structure of the CO2-loaded crystal indicates that dispersion and electrostatic interactions exist between CO2 and the framework .

Mechanism of Action

The mechanism of action of related compounds involves the interaction of the bis(trifluoromethylsulfonyl)imide anion with absorbed CO2 . This interaction is responsible for the high CO2 solubility of certain ionic liquids .

Future Directions

The future directions for research on “Bis[bis(trifluoromethylsulfonyl)amino]nickel” and related compounds could involve further investigation of their CO2 absorption properties . This could be highly pertinent to the development of methods to capture CO2, which is of tremendous interest due to the urgency for stemming global warming .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUSIQAHVPEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12N2NiO8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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